molecular formula C22H28N2O2 B2681903 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline CAS No. 1797726-85-2

3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline

Cat. No.: B2681903
CAS No.: 1797726-85-2
M. Wt: 352.478
InChI Key: NOOZWZIFTVUVIU-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline is a structurally complex molecule featuring:

  • 4-Methoxyphenyl substituent: Aromatic moiety with an electron-donating methoxy group, commonly associated with enhanced bioavailability and receptor binding in medicinal chemistry .
  • N,N-Dimethylaniline group: A tertiary amine known to influence electronic properties, solubility, and catalytic interactions .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-23(2)20-9-6-8-18(15-20)22(25)24-14-5-4-7-19(16-24)17-10-12-21(26-3)13-11-17/h6,8-13,15,19H,4-5,7,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOZWZIFTVUVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the condensation of 4-methoxyphenylacetic acid with azepane, followed by acylation with N,N-dimethylaniline. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of phenolic derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the dimethylaniline moiety can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Comparative Features of Analogous Compounds

Compound Name Structural Features Biological/Chemical Activity Key Differentiators References
Target Compound Azepane-1-carbonyl, 4-methoxyphenyl, N,N-dimethylaniline Hypothesized antimicrobial, catalytic Seven-membered azepane ring; dual aromatic systems -
3-(4-Methoxyphenyl)-3-(4-fluorophenyl)propanoates Propanoate chain, 4-methoxyphenyl, 4-fluorophenyl Antibacterial (vs. S. aureus, E. coli) Lacks azepane; fluorophenyl enhances lipophilicity
Chalcone Derivatives (e.g., Compound 1) α,β-unsaturated ketone, 4-methoxyphenyl Anti-inflammatory, antioxidant Enone group for redox activity; no nitrogenous rings
4-(Ethylthio)-N,N-dimethylaniline N,N-dimethylaniline, ethylthio substituent Catalyst stabilizer in Heck reactions Thioether group improves catalyst selectivity
4-(Chloromethyl)-N,N-dimethylaniline N,N-dimethylaniline, chloromethyl group Intermediate in organic synthesis Chloromethyl enhances electrophilicity; smaller substituent

Structural and Functional Analysis

Azepane vs. Smaller Heterocycles
  • The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to five- or six-membered rings (e.g., pyrrolidine or piperidine). This flexibility may enhance binding to biological targets by adapting to hydrophobic pockets .
  • In contrast, propanoate derivatives () utilize a linear chain, prioritizing steric accessibility over ring-based rigidity .
Role of 4-Methoxyphenyl Group
  • The 4-methoxyphenyl group is a recurring motif in bioactive compounds. In chalcone derivatives (), this group contributes to antioxidant efficacy by stabilizing radical intermediates . In the target compound, it likely enhances aromatic π-π stacking interactions in biological systems.
N,N-Dimethylaniline in Catalysis and Bioactivity
  • N,N-Dimethylaniline derivatives are pivotal in catalytic systems (), where the dimethylamino group donates electron density, stabilizing palladium catalysts in cross-coupling reactions . This electronic effect may also modulate the target compound’s reactivity in synthetic or biological contexts.

Physicochemical and Electronic Properties

  • Lipophilicity : The azepane ring and methoxyphenyl group increase logP relative to simpler aniline derivatives, suggesting improved membrane permeability .

Biological Activity

The compound 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline can be described as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline

The compound features an azepane ring, a methoxyphenyl group, and a dimethylaniline moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the cytotoxic effects of various derivatives have been evaluated against human cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest.

  • Case Study : A study evaluated the cytotoxicity of related compounds against promyelocytic leukemia (HL-60) and squamous cell carcinoma (HSC-2, HSC-3, HSC-4). The results showed that certain derivatives activated caspases-3 and -7, leading to increased apoptosis in malignant cells while sparing non-malignant cells .
CompoundCell LineIC50 (µM)Selectivity Index
3bHL-600.5High
3cHSC-20.5Moderate

The biological activity of 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]-N,N-dimethylaniline may involve several mechanisms:

  • Caspase Activation : Induction of apoptotic pathways via caspase activation has been observed in related compounds, suggesting a similar mechanism may be at play here.
  • Cell Cycle Arrest : Compounds have shown the ability to induce G2/M phase arrest, which is crucial for halting cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.

Pharmacological Applications

Given its structural components, this compound may have potential applications in:

  • Pain Management : Similar compounds have been explored for their analgesic properties.
  • Local Anesthesia : The presence of azepane rings is often associated with local anesthetic activity.

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